(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide
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Overview
Description
1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin is a complex chemical entity that combines the properties of 1H-Azepinium and beta-cyclodextrin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide typically involves the cycloaddition of azaoxyallyl cations with hexahydro-1,3,5-triazines. This reaction is promoted by a base and occurs under mild conditions, resulting in the formation of imidazolidinones . The reaction does not require a transition-metal catalyst, making it a straightforward and efficient process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with azobenzenes, forming triazolidine skeletons.
Substitution Reactions: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include azobenzenes and azaoxyallyl cations. The reactions typically occur under mild conditions without the need for external oxidants or catalysts .
Major Products Formed
Scientific Research Applications
1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide involves its interaction with molecular targets through cycloaddition and substitution reactions. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical transformations. The inclusion of beta-cyclodextrin enhances its ability to form host-guest complexes, which can be exploited in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-triazine: A class of heterocyclic compounds with similar structural features.
1H-Azepinium, hexahydro-1,1,3,3,5-pentamethyl-: Another derivative with comparable properties.
Uniqueness
1H-Azepinium, hexahydro-1,3,3,5-tetramethyl-, hydriodide, compound with beta-cyclodextrin is unique due to its combination of 1H-Azepinium and beta-cyclodextrin.
Properties
CAS No. |
98458-67-4 |
---|---|
Molecular Formula |
C52H92INO35 |
Molecular Weight |
1418.2 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide |
InChI |
InChI=1S/C42H70O35.C10H21N.HI/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-9-5-6-11(4)8-10(2,3)7-9;/h8-63H,1-7H2;9H,5-8H2,1-4H3;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
InChI Key |
PXYRIQGWRBWLLS-QEJSXMIFSA-N |
Isomeric SMILES |
CC1CCN(CC(C1)(C)C)C.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.I |
Canonical SMILES |
CC1CCN(CC(C1)(C)C)C.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.I |
Origin of Product |
United States |
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